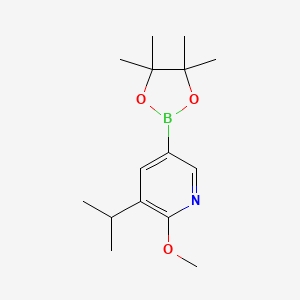
N-nitroso-torsemide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-nitroso-torsemide is a derivative of torsemide, a loop diuretic commonly used to treat conditions such as edema associated with heart failure, renal impairment, or liver disease . N-nitroso compounds, including this compound, are part of a broader class of compounds known for their potential carcinogenic properties .
Preparation Methods
N-nitroso-torsemide can be synthesized through the nitrosation of torsemide. This process typically involves the reaction of torsemide with nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products.
Chemical Reactions Analysis
N-nitroso-torsemide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to torsemide or other related compounds.
Substitution: In the presence of suitable nucleophiles, substitution reactions can occur, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium nitrite for nitrosation, various oxidizing agents for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-nitroso-torsemide is primarily studied as an impurity in pharmaceutical products. Its presence and potential formation during the manufacturing and storage of torsemide-containing drugs are of significant concern due to its potential carcinogenicity . Research focuses on understanding the conditions that favor its formation and developing strategies to minimize its presence in pharmaceutical products .
Mechanism of Action
These compounds can undergo metabolic activation to form reactive intermediates, such as alkyl diazonium ions, which can interact with cellular macromolecules and potentially lead to mutagenic and carcinogenic effects . The specific molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
N-nitroso-torsemide is similar to other N-nitroso compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are also known for their potential carcinogenic properties . this compound is unique in that it is derived from torsemide, a widely used diuretic, and its formation is specifically associated with the pharmaceutical industry . Other similar compounds include N-nitroso-atenolol and N-nitroso-propranolol, which are also studied as impurities in pharmaceutical products .
Properties
Molecular Formula |
C16H19N5O4S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4-(3-methyl-N-nitrosoanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C16H19N5O4S/c1-11(2)18-16(22)19-26(24,25)15-10-17-8-7-14(15)21(20-23)13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H2,18,19,22) |
InChI Key |
QRFGFLJWFITVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)









